molecular formula C22H27N3O2 B15126690 rac-N-((R)-2-((R)-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide

rac-N-((R)-2-((R)-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide

Cat. No.: B15126690
M. Wt: 365.5 g/mol
InChI Key: RNUXBCWKODYXRT-SFTDATJTSA-N
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Description

rac-N-(®-2-(®-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide: is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzyl group, a diazepane ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-(®-2-(®-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the diazepane ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide and thiolates can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide and thiolate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of rac-N-(®-2-(®-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • rac-N-Desmethyl-Ecopipam O-β-D-glucuronide
  • rac-N-Allyloxycarbonyl cis-Moxifloxacin Acyl-β-D-glucuronide

Uniqueness

Compared to similar compounds, rac-N-(®-2-(®-4-benzyl-7-oxo-1,4-diazepan-2-yl)-2-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of both a diazepane ring and a phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(2R)-2-[(2R)-4-benzyl-7-oxo-1,4-diazepan-2-yl]-2-phenylethyl]acetamide

InChI

InChI=1S/C22H27N3O2/c1-17(26)23-14-20(19-10-6-3-7-11-19)21-16-25(13-12-22(27)24-21)15-18-8-4-2-5-9-18/h2-11,20-21H,12-16H2,1H3,(H,23,26)(H,24,27)/t20-,21-/m0/s1

InChI Key

RNUXBCWKODYXRT-SFTDATJTSA-N

Isomeric SMILES

CC(=O)NC[C@H]([C@@H]1CN(CCC(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)NCC(C1CN(CCC(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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